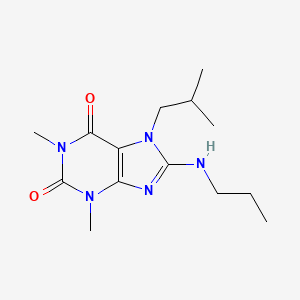![molecular formula C26H31N3O5 B6484333 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 877631-42-0](/img/structure/B6484333.png)
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide (FPT) is a novel compound that has been recently investigated for its potential to be used as a therapeutic agent. FPT is a derivative of the piperazine family, which is a class of cyclic compounds that have been used as pharmaceuticals for decades. FPT has been studied for its potential to modulate various biological pathways and processes, including those related to inflammation, cancer, and neurological disorders.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has been studied for its potential to modulate various biological pathways and processes. It has been demonstrated to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, this compound has been studied for its potential to inhibit the proliferation of certain types of cancer cells, as well as its ability to induce apoptosis in certain types of cancer cells. Furthermore, this compound has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.
Mechanism of Action
The exact mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is still under investigation. However, it is believed that this compound binds to certain proteins in the body, which then modulates the activity of these proteins. This modulation of proteins can lead to changes in various biological pathways and processes, including those related to inflammation, cancer, and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has been demonstrated to inhibit the proliferation of certain types of cancer cells, as well as induce apoptosis in certain types of cancer cells. In addition, this compound has been shown to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.
Advantages and Limitations for Lab Experiments
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. In addition, this compound has been demonstrated to have anti-inflammatory, anti-cancer, and neuroprotective properties. However, there are some limitations to its use in laboratory experiments. This compound has not been extensively studied, so there is still much to be learned about its exact mechanism of action and potential side effects.
Future Directions
The potential applications of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide are still being explored. Future studies should focus on further elucidating the exact mechanism of action of this compound and its potential therapeutic applications. In addition, future studies should investigate the potential side effects of this compound, as well as its potential interactions with other drugs. Furthermore, future studies should explore the potential uses of this compound in combination with other drugs. Finally, future studies should investigate the potential of this compound to be used in the treatment of various diseases, such as cancer, inflammation, and neurological disorders.
Synthesis Methods
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide can be synthesized through a variety of methods, including the use of the reaction between ethyl 2-bromo-4-methoxy-3-methylbenzoate and 2-amino-4-phenylpiperazine in the presence of a base. This reaction produces the desired compound in high yields. In addition, this compound can also be synthesized through a one-pot reaction between 2-amino-4-phenylpiperazine, 4-methoxy-3-methylbenzoic acid, and ethyl bromide in the presence of a base. Both of these methods have been successfully used to synthesize this compound in high yields and purity.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-31-23-16-19(17-24(32-2)25(23)33-3)26(30)27-18-21(22-10-7-15-34-22)29-13-11-28(12-14-29)20-8-5-4-6-9-20/h4-10,15-17,21H,11-14,18H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMLKRZNVMMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6484260.png)
![7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484278.png)
![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484279.png)




![N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6484316.png)
![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B6484328.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B6484337.png)
![ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6484349.png)
![ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484355.png)
![ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484363.png)